molecular formula C17H14BrNO3 B2956499 N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide CAS No. 709000-35-1

N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

Cat. No. B2956499
CAS RN: 709000-35-1
M. Wt: 360.207
InChI Key: VBUFFAZSHPHWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances .

Scientific Research Applications

Crystal Structure Analysis

One significant application of N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide and its derivatives lies in crystal structure analysis. For instance, the study on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the bromo variant, reveals that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide (Gomes, Low, Cagide, & Borges, 2015). This information is crucial for understanding the molecular interactions and stability, which can inform further research and applications in materials science and pharmaceutical development.

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound are also of considerable interest. For example, a practical synthesis method for an orally active CCR5 antagonist demonstrates the relevance of similar structures in the development of therapeutic agents. This method includes steps such as esterification and amidation, highlighting the utility of these compounds in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Additionally, the microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including a model compound closely related to this compound, offers insights into novel and efficient synthetic routes for these compounds. This method provides a fast and efficient approach to synthesizing a series of substituted quinoline-2-carboxanilides, useful in drug development and materials science (Bobál, Sujan, Otevrel, Imramovský, Padělková, & Jampílek, 2012).

Antipathogenic Activity

Research on thiourea derivatives, including those with structural similarities to this compound, has shown significant antipathogenic activity. These studies demonstrate the potential of such compounds in developing new antimicrobial agents with antibiofilm properties, addressing a critical need in treating bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUFFAZSHPHWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.